molecular formula C5H12NO7P B1664888 Aminolevulinic acid phosphate CAS No. 868074-65-1

Aminolevulinic acid phosphate

Cat. No. B1664888
M. Wt: 229.13 g/mol
InChI Key: XWNWBYZHOAIHTK-UHFFFAOYSA-N
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Patent
US08471061B2

Procedure details

A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo). The ion exchange resin was used after converting it from sodium ion type to hydrogen ion type through hydrochloric acid treatment. Next, 20.00 g (119 mmol) of 5-aminolevulinic acid hydrochloride was dissolved in 1000 ml of ion exchange water and passed through said column, and then 1000 ml of ion exchange water was passed through the same. Next, 1 N aqueous ammonia was slowly passed through the same to collect 346 ml of yellow eluate. The thus collected eluate was added to 16 ml of 85% phosphoric acid (H3PO4 238 mmol) and concentrated using an evaporator. To the concentrated liquid, 400 ml of acetone was added, followed by vigorously stirring with a stirrer and then allowed to stand at 4° C. for 16 hours. The thus precipitated solid was recovered by suction filtration and washed with 500 ml of acetone. The thus obtained solid was dried under reduced pressure for 12 hours to obtain 23.04 g (101 mmol) of the substance of interest. Its physical property data are shown below.
[Compound]
Name
sodium ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrogen ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
ion
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ion
Quantity
1000 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
16 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].N.[P:13](=[O:17])([OH:16])([OH:15])[OH:14]>O>[P:13]([OH:17])([OH:16])([OH:15])=[O:14].[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2,6.7|

Inputs

Step One
Name
sodium ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
hydrogen ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Name
ion
Quantity
1000 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
ion
Quantity
1000 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
Quantity
16 mL
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
by vigorously stirring with a stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo)
CUSTOM
Type
CUSTOM
Details
to collect 346 ml of yellow eluate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
an evaporator
ADDITION
Type
ADDITION
Details
To the concentrated liquid, 400 ml of acetone was added
FILTRATION
Type
FILTRATION
Details
The thus precipitated solid was recovered by suction filtration
WASH
Type
WASH
Details
washed with 500 ml of acetone
CUSTOM
Type
CUSTOM
Details
The thus obtained solid was dried under reduced pressure for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to obtain 23.04 g (101 mmol) of the substance of interest

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
P(=O)(O)(O)O.NCC(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.